molecular formula C18H15Cl4N3O4 B1677123 Miconazolnitrat CAS No. 22832-87-7

Miconazolnitrat

Katalognummer: B1677123
CAS-Nummer: 22832-87-7
Molekulargewicht: 479.1 g/mol
InChI-Schlüssel: MCCACAIVAXEFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Miconazolnitrat ist ein synthetisches Antimykotikum, das zur Klasse der Imidazole gehört. Es wird häufig zur Behandlung verschiedener Pilzinfektionen eingesetzt, darunter solche, die Haut, Nägel und Schleimhäute betreffen. This compound wirkt, indem es die Synthese von Ergosterol, einem essentiellen Bestandteil der Zellmembranen von Pilzen, hemmt, wodurch die Integrität der Zellmembran gestört wird und zum Absterben von Pilzzellen führt .

Wissenschaftliche Forschungsanwendungen

Miconazole nitrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antifungal agents and their mechanisms.

    Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.

    Medicine: Widely used in topical formulations to treat fungal infections such as athlete’s foot, jock itch, and ringworm. .

    Industry: Employed in the formulation of antifungal creams, ointments, and gels.

Wirkmechanismus

Miconazolnitrat übt seine antimykotische Wirkung aus, indem es das Enzym Lanosterol 14α-Demethylase hemmt, das an der Biosynthese von Ergosterol beteiligt ist, einem wichtigen Bestandteil von Pilzzellmembranen. Durch die Hemmung dieses Enzyms stört this compound die Synthese von Ergosterol, was zu einer erhöhten Membranpermeabilität und letztendlich zum Absterben von Pilzzellen führt .

Biochemische Analyse

Biochemical Properties

Miconazole Nitrate primarily acts by inhibiting the enzyme CYP450 14α-lanosterol demethylase . This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, Miconazole Nitrate disrupts the production of ergosterol, leading to increased cellular permeability and leakage of cellular contents .

Cellular Effects

Miconazole Nitrate’s antifungal activity is primarily due to its impact on the fungal cell membrane . By disrupting ergosterol synthesis, it alters the cell membrane’s composition and permeability, leading to leakage of cellular contents and ultimately, cell death . It has also been shown to have some activity against Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of Miconazole Nitrate involves the inhibition of the fungal CYP450 14α-lanosterol demethylase . This enzyme is responsible for converting lanosterol into ergosterol, a critical component of the fungal cell membrane . By inhibiting this enzyme, Miconazole Nitrate disrupts ergosterol synthesis, leading to changes in the cell membrane that result in increased permeability and leakage of cellular contents .

Temporal Effects in Laboratory Settings

In laboratory settings, Miconazole Nitrate has been shown to have a sustained antifungal effect . The release profile of Miconazole Nitrate-loaded transethosomal nanoparticles displayed an initial burst followed by sustained release .

Metabolic Pathways

Miconazole Nitrate is metabolized in the liver, with several new hepatic metabolites of Miconazole Nitrate identified in a study involving incubation with human liver microsomes .

Transport and Distribution

Miconazole Nitrate is a lipophilic drug with poor water solubility . It is incorporated into lipid bilayers during the formation of pharmacosomes, which are lipid-based vesicular carriers that improve the solubility and penetration of drugs .

Subcellular Localization

Given its mechanism of action, it can be inferred that Miconazole Nitrate likely localizes to the cell membrane where it exerts its effects by disrupting ergosterol synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Miconazolnitrat umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 2,4-Dichlorbenzylchlorid mit Imidazol in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat. Diese Reaktion bildet 1-(2,4-Dichlorbenzyl)-imidazol. Der nächste Schritt beinhaltet die Reaktion dieser Zwischenstufe mit 2,4-Dichlorphenylacetonitril in Gegenwart einer starken Base wie Natriumamid, um Miconazol zu erhalten. Schließlich wird Miconazol mit Salpetersäure behandelt, um this compound zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Synthese von this compound oft unter Verwendung von ionischen Flüssigkeiten als Reaktionsmedium durchgeführt, um die Ausbeute zu steigern und die Umweltbelastung zu verringern. Das Verfahren beinhaltet die Verwendung von 2,4-Dichlor-2'-chloriertem Phenethylalkohol, Imidazol und 2,4-Dichlorbenzyl als Rohstoffe. Die Reaktion wird bei Temperaturen von 10 bis 100 Grad Celsius durchgeführt. Nach der Reaktion wird das Gemisch abgekühlt und der pH-Wert eingestellt, um this compound auszufällen, das dann umkristallisiert und getrocknet wird .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

    Substitution: Nucleophile Substitutionsreaktionen können am Imidazolring oder an den aromatischen Ringen auftreten.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Natriumhydrid oder Kaliumcarbonat werden für nucleophile Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

    Chemie: Wird als Modellverbindung in Studien über Antimykotika und deren Mechanismen verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf Pilzzellmembranen und seine potenzielle Verwendung bei der Behandlung von Pilzinfektionen.

    Medizin: Wird häufig in topischen Formulierungen zur Behandlung von Pilzinfektionen wie Fußpilz, Jock Juckreiz und Ringwurm verwendet. .

    Industrie: Wird bei der Formulierung von Antimykotika-Cremes, -Salben und -Gelen verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

Miconazole nitrate undergoes various chemical reactions, including:

    Oxidation: Miconazole nitrate can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert miconazole nitrate to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium carbonate are employed for nucleophilic substitution reactions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Clotrimazol: Ein weiteres Imidazol-Antimykotikum mit einem ähnlichen Wirkungsmechanismus.

    Ketoconazol: Ein Imidazol-Antimykotikum zur Behandlung systemischer und oberflächlicher Pilzinfektionen.

    Econazol: Ein Imidazol-Antimykotikum, das topisch zur Behandlung von Hautinfektionen eingesetzt wird.

Einzigartigkeit von Miconazolnitrat

This compound ist einzigartig in seiner breiten antimykotischen Wirksamkeit und seiner Fähigkeit, sowohl Pilze als auch einige grampositive Bakterienarten zu hemmen. Es ist auch bekannt für seine relativ geringe Resistenzentwicklung unter anfälligen Organismen, was es zu einer zuverlässigen Wahl für die Behandlung verschiedener Pilzinfektionen macht .

Eigenschaften

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCACAIVAXEFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22916-47-8 (Parent)
Record name Miconazole nitrate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50996767
Record name (+/-)-Miconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22832-87-7
Record name Miconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22832-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miconazole nitrate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miconazole nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Miconazole nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Miconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Miconazole nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miconazole nitrate
Reactant of Route 2
Reactant of Route 2
Miconazole nitrate
Reactant of Route 3
Reactant of Route 3
Miconazole nitrate
Reactant of Route 4
Reactant of Route 4
Miconazole nitrate
Reactant of Route 5
Reactant of Route 5
Miconazole nitrate
Reactant of Route 6
Reactant of Route 6
Miconazole nitrate
Customer
Q & A

Q1: How does miconazole nitrate exert its antifungal activity?

A1: Miconazole nitrate, a synthetic imidazole derivative, acts as a broad-spectrum antifungal agent by inhibiting the enzyme cytochrome P450 14α-demethylase. [, , ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting ergosterol synthesis, miconazole nitrate disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for miconazole nitrate?

A2: Miconazole nitrate has the molecular formula C18H14Cl4N2O·HNO3 and a molecular weight of 479.13 g/mol. [, , ] Spectroscopically, it exhibits characteristic peaks in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, which are crucial for its identification and quantification. [, , , , ]

Q3: What are some challenges associated with formulating miconazole nitrate, and how are these addressed?

A3: Miconazole nitrate presents formulation challenges due to its poor water solubility, which can limit its bioavailability and therapeutic efficacy. [, , ] To overcome this, various strategies have been explored, including:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or crospovidone, to enhance its dissolution rate. []
  • Microemulsions and Nanoemulsions: These formulations encapsulate miconazole nitrate within nano-sized droplets, improving its solubility and permeation through biological membranes. [, ]
  • Microencapsulation: Encapsulating miconazole nitrate within microparticles composed of polymers like Eudragit® L100 or Gantrez MS-955 has been shown to enhance drug release and improve its efficacy for oral delivery. []
  • Cubosomal topical gels: These formulations, employing cubosomes as nanocarriers, have been investigated as a means to enhance drug bioavailability and provide sustained release for topical applications. []

Q4: What is known about the absorption, distribution, metabolism, and excretion of miconazole nitrate?

A5: Miconazole nitrate exhibits poor oral bioavailability (25-30%) due to extensive first-pass metabolism. [, ] Topical application remains a preferred route for local fungal infections, as it bypasses systemic circulation and allows for targeted delivery. While over 90% of miconazole nitrate binds to plasma proteins, its metabolism primarily occurs in the liver, and metabolites are excreted in the urine and feces. []

Q5: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of miconazole nitrate?

A5: Numerous studies have evaluated the efficacy of miconazole nitrate, including:

  • In Vitro Antifungal Susceptibility Testing: Agar dilution methods have been employed to determine the minimum inhibitory concentrations (MICs) of miconazole nitrate against a wide range of Candida species and other fungi. [, ]
  • Ex Vivo Permeation Studies: Franz diffusion cells are commonly used to assess the permeation of miconazole nitrate across artificial membranes or excised skin samples, providing insights into its topical delivery and bioavailability. [, , ]
  • Animal Models: Animal models, such as guinea pigs infected with Trichophyton mentagrophytes, have been utilized to evaluate the efficacy of miconazole nitrate in treating specific fungal infections. []
  • Clinical Trials: Several clinical trials have investigated the safety and efficacy of miconazole nitrate in treating various fungal infections in humans, including vulvovaginal candidiasis and diaper dermatitis. [, , , ]

Q6: What is the current understanding of resistance mechanisms to miconazole nitrate?

A6: The development of resistance to azole antifungals, including miconazole nitrate, is a growing concern. Resistance mechanisms can involve:

    Q7: What drug delivery strategies are being explored to improve the targeting and efficacy of miconazole nitrate?

    A7: Researchers are actively exploring innovative drug delivery systems for miconazole nitrate to improve its therapeutic index and minimize potential side effects. These strategies include:

    • Nanoparticles: Loading miconazole nitrate onto solid lipid nanoparticles has shown promise in enhancing its skin penetration and accumulation for topical applications. []
    • Mucoadhesive Systems: Formulating miconazole nitrate into mucoadhesive gels designed for buccal delivery could improve drug retention and efficacy in treating oral thrush. []

    Q8: What analytical techniques are commonly used to characterize and quantify miconazole nitrate?

    A8: Various analytical methods are employed for the quality control and analysis of miconazole nitrate, including:

    • High-Performance Liquid Chromatography (HPLC): This is a versatile technique widely used for quantitative analysis of miconazole nitrate in various matrices, including pharmaceutical formulations. [, , , , ]
    • UV-Vis Spectrophotometry: This method is utilized for both qualitative and quantitative analysis, exploiting the characteristic absorption properties of miconazole nitrate. [, ]
    • Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective technique for qualitative analysis and stability testing of miconazole nitrate. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.